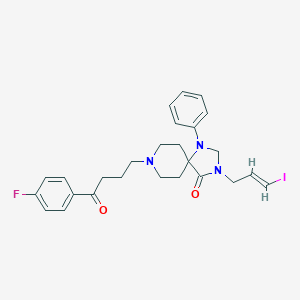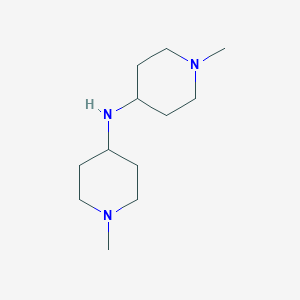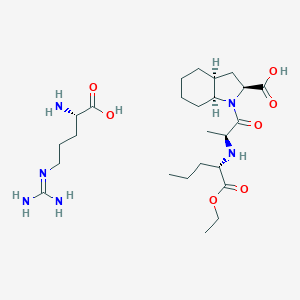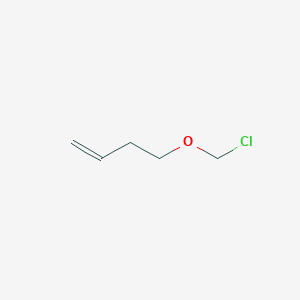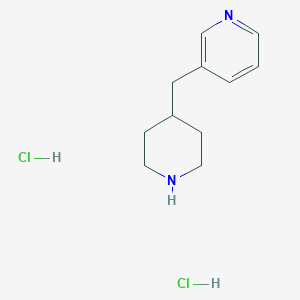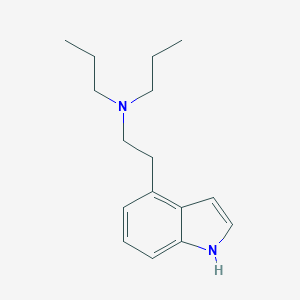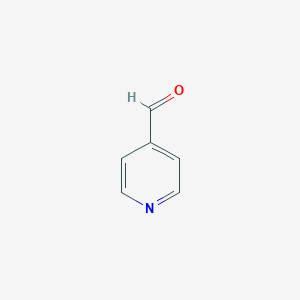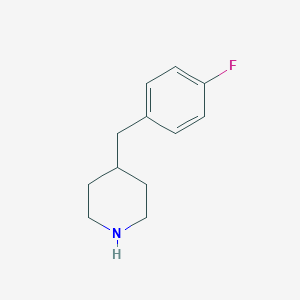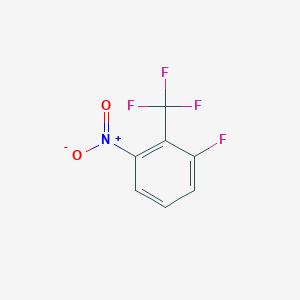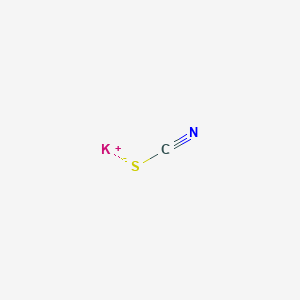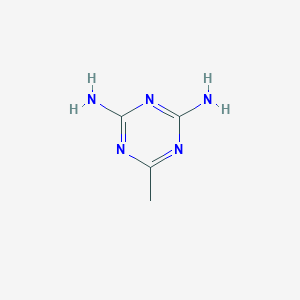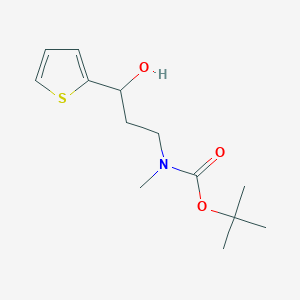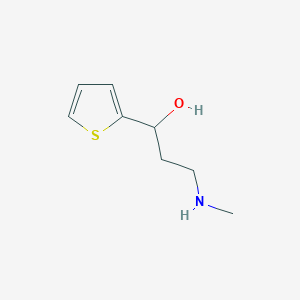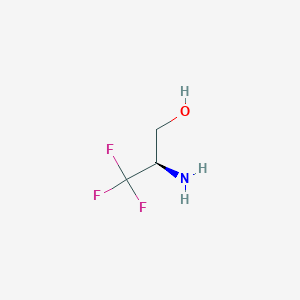
(2R)-2-amino-3,3,3-trifluoropropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of closely related fluorinated compounds often involves multi-step processes that include key reactions like the Mitsunobu reaction, Dakin–West reaction, or asymmetric hydrogenation. For example, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline were synthesized through a Mitsunobu reaction involving perfluoro-tert-butanol, showcasing a method that might be adaptable for synthesizing (2R)-2-amino-3,3,3-trifluoropropan-1-ol (Tressler & Zondlo, 2014). Additionally, an efficient synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol through a Dakin–West reaction followed by enantioselective reduction hints at possible synthetic routes for related compounds (Wei, Makowski, Martínez, & Ghosh, 2008).
Molecular Structure Analysis
The molecular structure of fluorinated amino alcohols is characterized by the presence of fluorine atoms, which significantly influence their physical and chemical properties. The exact structure of (2R)-2-amino-3,3,3-trifluoropropan-1-ol is not detailed in the papers reviewed, but studies on similar compounds emphasize the importance of X-ray crystallography in determining molecular geometries and intermolecular interactions, such as hydrogen bonding patterns (Li, Shen, & Zhang, 2015).
Chemical Reactions and Properties
Fluorinated amino alcohols participate in various chemical reactions, leveraging the reactivity of both the amino and hydroxyl groups, as well as the unique properties imparted by fluorine atoms. For instance, the synthesis of 3-trifluoromethylpyrroles via [3 + 2] cycloaddition showcases the reactivity of compounds containing trifluoromethyl groups with nitrogen-containing heterocycles (Zeng, Li, Wang, & Zhou, 2023).
科学研究应用
Synthesis of Fluorinated Amino Acids
Lou et al. (2019) developed a palladium-catalyzed cross-coupling method involving unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene. This method was key in preparing trifluoromethylated and difluoromethylated amino acids, which hold significant interest in peptide/protein-based chemical biology. The synthesis offers simplicity and versatility, starting from a key intermediate α-trifluoromethylalkene-containing amino acid (Lou et al., 2019).
Stereoselective Synthesis of β-Amino Acid Derivatives
Shimada et al. (2006) reported the first highly stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives. This was achieved through a Reformatsky-type reaction of 2-bromo-3,3,3-trifluoropropanoic imide with various types of imines (Shimada et al., 2006).
Asymmetric Synthesis for CETP Inhibitor
Wei et al. (2008) developed an efficient, chromatography-free asymmetric synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol for large-scale production of a cholesterol ester transfer protein (CETP) inhibitor. This included a modified Dakin–West reaction followed by an asymmetric hydrogenation or enzymatic reduction (Wei et al., 2008).
Synthesis of Fluoroalkyl-Substituted Furans
Zhang et al. (2007) synthesized 3,3,3-trifluoroprop-1-en-2-yl-substituted furans through a palladium-catalyzed cyclization-isomerization of specific alkynylbut-2-en-l-ols. This novel method provided a pathway for the generation of these furans from readily available trifluoropropene derivatives (Zhang et al., 2007).
19F NMR Studies of Proteins
Ye et al. (2015) evaluated the chemical shift dispersion of various thiol-reactive trifluoromethyl probes, including derivatives of 3-bromo-1,1,1-trifluoropropan-2-ol, for their sensitivity in 19F NMR studies of proteins. This study highlights the importance of fluorinated moieties for understanding distinct protein conformers or states (Ye et al., 2015).
Photocatalytic Synthesis of Tetrahydroquinolines
Zeng et al. (2022) utilized 2-bromo-3,3,3-trifluoropropene in a photocatalytic defluorinative reaction with N-aryl amino acids. This method led to the synthesis of various 4-(difluoromethylidene)-tetrahydroquinolines, showcasing the compound's potential in photocatalytic applications (Zeng et al., 2022).
属性
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoropropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2/t2-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTSVIYDHWMNGL-UWTATZPHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)(F)F)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-3,3,3-trifluoropropan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

